molecular formula C9H10ClF3N2OS B8649824 2-Chloro-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide

2-Chloro-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide

Cat. No. B8649824
M. Wt: 286.70 g/mol
InChI Key: FWPIOWYATNNLSK-UHFFFAOYSA-N
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Patent
US04199506

Procedure details

To a well-stirred solution of 4.0 g (0.0160 mole) of the acid chloride of Example 16 in 20 ml. of ether was added dropwise 2.34 g (0.032 mole) of diethylamine in 5 ml. of ether. The insoluble salt was filtered. The ether solution was washed with water, dried and concentrated under reduced pressure. The residue was crystallized from hexane at low temperature to give 4.1 g of the desired product, m.p. 40°-41° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.34 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([C:11](Cl)=[O:12])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1.[CH2:14]([NH:16][CH2:17][CH3:18])[CH3:15]>CCOCC>[CH2:14]([N:16]([CH2:17][CH3:18])[C:11]([C:4]1[S:3][C:2]([Cl:1])=[N:6][C:5]=1[C:7]([F:10])([F:9])[F:8])=[O:12])[CH3:15]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1SC(=C(N1)C(F)(F)F)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
2.34 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble salt was filtered
WASH
Type
WASH
Details
The ether solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hexane at low temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)C1=C(N=C(S1)Cl)C(F)(F)F)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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